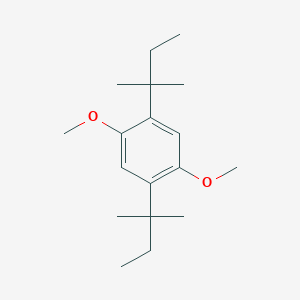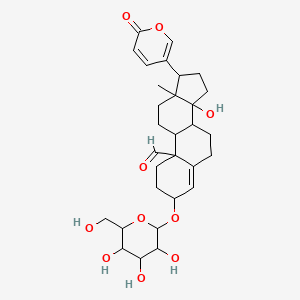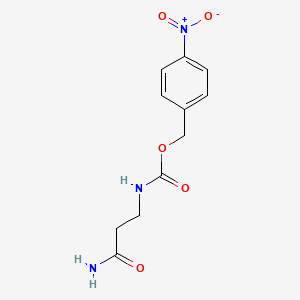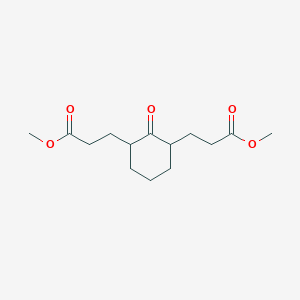
1,3-Cyclohexanedipropanoic acid, 2-oxo-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclohexanedipropanoic acid, 2-oxo-, dimethyl ester is an organic compound with the molecular formula C14H22O5. It is a derivative of cyclohexane, featuring two ester groups and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedipropanoic acid, 2-oxo-, dimethyl ester typically involves the esterification of 1,3-Cyclohexanedipropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclohexanedipropanoic acid, 2-oxo-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclohexanedipropanoic acid, 2-oxo-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Cyclohexanedipropanoic acid, 2-oxo-, dimethyl ester involves its interaction with various molecular targets and pathways. The ketone and ester groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially affecting their function. The compound’s reactivity also allows it to undergo chemical transformations that can modulate its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-1,1,3,3-Cyclohexanetetrapropionic acid: Similar structure but with additional propionic acid groups.
2-Oxo-Cyclohexane-1,3-Dicarboxylic acid dimethyl ester: Similar structure but with carboxylic acid groups instead of propanoic acid groups.
Uniqueness
1,3-Cyclohexanedipropanoic acid, 2-oxo-, dimethyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
74837-16-4 |
|---|---|
Molekularformel |
C14H22O5 |
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
methyl 3-[3-(3-methoxy-3-oxopropyl)-2-oxocyclohexyl]propanoate |
InChI |
InChI=1S/C14H22O5/c1-18-12(15)8-6-10-4-3-5-11(14(10)17)7-9-13(16)19-2/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
DJURADWGRQFBAB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1CCCC(C1=O)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14443600.png)
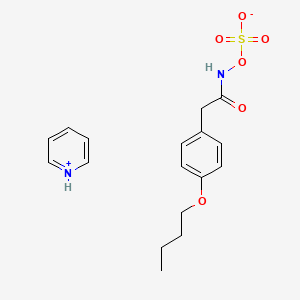




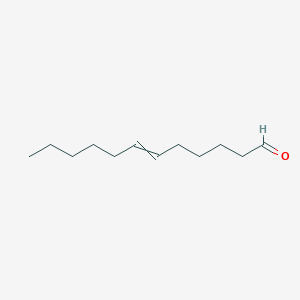
![4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14443642.png)
